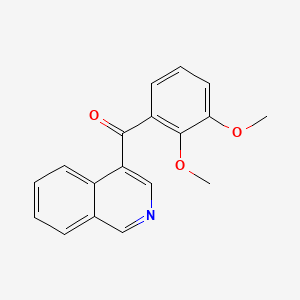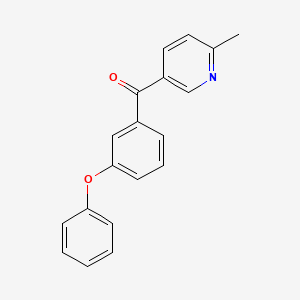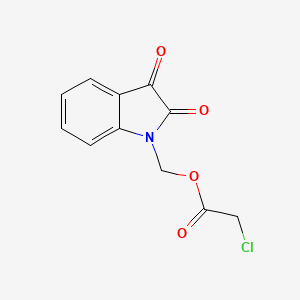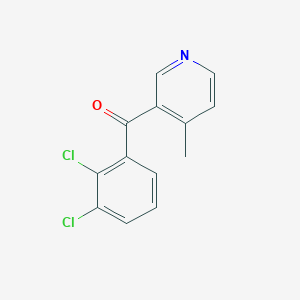![molecular formula C18H16N2O B1453222 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one CAS No. 1374509-72-4](/img/structure/B1453222.png)
10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Formation of Cyclopentanaphthalene Isomers
The compound has been studied for its role in the gas-phase formation of cyclopentanaphthalene isomers, also known as benzindenes . These reactions are significant in understanding the synthesis pathways of polycyclic aromatic hydrocarbons (PAHs), which are crucial in various fields such as astrochemistry and materials science.
Experimental Procedure and Results: At a high temperature of 1300 ± 10 K , 5- and 6-indenyl radicals react with vinylacetylene to form tricyclic PAHs. The reaction mechanisms involve van-der-Waals complexes, isomerization, and hydrogen elimination .
Electrophilic Substitution Reactions
This compound exhibits structural specificity in electrophilic substitution reactions, which is pivotal in medicinal chemistry for the modification of pharmacophores .
Experimental Procedure and Results: 2-Phenylbenzo[b]cyclopenta[e]pyran undergoes substitution exclusively at the 1 position, as demonstrated by PMR spectroscopy. The spatial orientation and electron-acceptor character of substituents significantly affect the chemical shift of the 9-H proton .
Vilsmeier Formylation
The compound’s potential in Vilsmeier formylation has been explored, which is a valuable reaction in organic synthesis for introducing formyl groups into aromatic systems .
Experimental Procedure and Results: The formylation of 2-phenylbenzo[b]cyclopenta[e]pyran was achieved, and the structure of the resulting product was confirmed by PMR spectral data .
Synthesis of Heterocycles
Heterocycles based on the compound have been utilized in the development of medicinal scaffolds with various biological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties .
Experimental Procedure and Results: The study involved synthesizing heterocycles with the 1,2,3-triazole moiety, which showed promise in preclinical evaluations for several diseases .
Antiproliferative Activity
The compound has been investigated for its antiproliferative activity against various cancer cell lines, which is crucial in the development of novel anticancer agents .
Experimental Procedure and Results: Synthesized compounds were evaluated in vitro against Hela, A549, HepG2, and MCF-7 cells, providing insights into their potential therapeutic applications .
Computational Drug Design
In computational drug design, the compound’s derivatives have been used to optimize poses and structures for better interaction with biological targets .
Experimental Procedure and Results: The root-mean-square deviation (RMSD) value of the optimum pose was maintained below 1Å, and the crystal structure was optimized using the CHARMm force field .
Astrochemical Relevance
The compound’s reactions in high-temperature chemical microreactors simulate conditions in cold molecular clouds, contributing to the understanding of PAH formation in space .
Experimental Procedure and Results: The reactions at temperatures as low as 10 K in environments like the Taurus Molecular Cloud-1 (TMC-1) indicate a barrierless mechanism for PAH formation, which is significant for astrochemistry .
Material Science Applications
The structural and electronic properties of the compound’s derivatives make them suitable for use in material science, particularly in the development of organic semiconductors and conductive materials .
Experimental Procedure and Results: The formation of tricyclic PAHs through reactions involving this compound provides insights into the synthesis of materials with specific electronic properties .
Eigenschaften
IUPAC Name |
4-phenyl-2,4,5,10-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-16-11-10-15-17(16)18(12-6-2-1-3-7-12)20-14-9-5-4-8-13(14)19-15/h1-9,18-20H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNZGEOPZFPYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140737 | |
| Record name | Benzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374509-72-4 | |
| Record name | Benzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)


![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
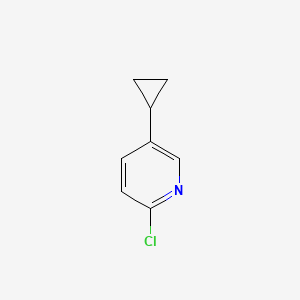
![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)
